molecular formula C7H6ClF3N4 B2523166 N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide CAS No. 2379918-35-9

N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide

Cat. No.: B2523166
CAS No.: 2379918-35-9
M. Wt: 238.6
InChI Key: RLBGMCKMNSIZIJ-UHFFFAOYSA-N
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Description

N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide is a chemical compound designed for research and development, featuring a pyridine ring substituted with chloro and trifluoromethyl groups, and a carboximidamide moiety. This structure is characteristic of intermediates used in the discovery of novel agrochemicals and pharmaceuticals . Compounds containing the trifluoromethylpyridine (TFMP) scaffold are known for their unique physicochemical properties, which contribute to enhanced biological activity, improved metabolic stability, and better absorption in plant and animal systems . The presence of the trifluoromethyl group is a key feature in many modern active ingredients, as it acts as a strong electron-withdrawing group that can influence a molecule's binding affinity and overall efficacy . The primary research applications of this compound are anticipated to be in the agrochemical and pharmaceutical sectors. In agrochemical research, TFMP derivatives serve as key intermediates for synthesizing herbicides, insecticides, and fungicides . In pharmaceutical research, the TFMP moiety is found in active ingredients and candidates undergoing clinical trials, notably in areas such as antiviral and antitumor therapies . The carboximidamide functional group present in this compound is a motif of interest in medicinal chemistry, found in inhibitors for various enzyme targets . Researchers may explore this compound as a building block for synthesizing more complex molecules or as a candidate for screening against biological targets. This product is intended for research purposes only and is not for human therapeutic use, human consumption, or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

N'-amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N4/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)15-13/h1-2H,13H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGMCKMNSIZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NN)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/N)/N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the use of N-bromosuccinimide (NBS) and methyl isobutyl ketone (MIBK) as solvents, followed by the addition of ammonia or ethylamine to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboximidamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

5-(Trifluoromethyl)picolinimidamide Hydrochloride (CID 2745926)

This compound (IUPAC: 5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride) shares the trifluoromethyl and carboximidamide groups but lacks the chlorine at position 3.

5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide

This derivative (MDL: MFCD29042541) introduces a second chlorine atom and a hydroxyl-oxo group in the carboximidamide. The additional chlorine enhances electron-withdrawing effects, while the hydroxyl group may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

(NE,Z)-3-Chloro-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]-5-(trifluoromethyl)pyridine-2-carboximidamide (CAS 400081-95-0)

Here, bulky 4-methylphenyl groups replace the amidine’s amino and imino hydrogens.

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents logP*
N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide C₈H₇ClF₃N₄ 260.61 Cl (pos3), CF₃ (pos5), -C(=NH)NH₂ (pos2) 2.1†
5-(Trifluoromethyl)picolinimidamide HCl C₇H₇ClF₃N₃ 225.03 CF₃ (pos5), -C(=NH)NH₂ (pos2) 1.3
5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy... C₁₂H₇Cl₂F₃N₄O₂ 383.12 Cl (pos3, pos5), -C(=NOH)NH₂ (pos2) 2.8
CAS 400081-95-0 C₂₁H₁₇ClF₃N₅ 475.84 4-methylphenyl groups, Cl, CF₃ 4.2

*Estimated using PubChem data and computational tools.
†Predicted using MarvinSketch (ChemAxon).

The target compound’s moderate logP (2.1) balances lipophilicity and solubility, making it more versatile than CAS 400081-95-0 (logP 4.2), which may require formulation aids for bioavailability. The hydroxylated analogue (logP 2.8) shows intermediate properties, but the oxo group introduces polarity .

Bromodomain Inhibitors

Compounds like N-(1,1-dioxo-1-thian-4-yl)-5-methyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide (PDB entry) inhibit bromodomain-containing proteins (e.g., BRD4) with IC₅₀ values < 100 nM. While structurally distinct (thieno-pyridine core), their trifluoromethyl and carboximidamide groups suggest shared binding motifs, such as π-π stacking with aromatic residues and hydrogen bonding via the amidine .

DBH Inhibitors (BPMS Series)

N'-(3-Pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (BPMS) inhibits dopamine β-hydroxylase (DBH) with low IC₅₀ (~50 nM) and crosses the blood-brain barrier (BBB). The target compound lacks the isoquinoline moiety of BPMS, which may reduce BBB penetration but mitigate toxicity risks .

Toxicity and Selectivity

The absence of hemolytic activity in BPMS analogues contrasts with traditional carboximidamide derivatives, highlighting the importance of substituent choice. The target compound’s chlorine and trifluoromethyl groups may reduce off-target interactions compared to phenyl-substituted analogues .

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